molecular formula C10H14N2 B3257942 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine CAS No. 298181-76-7

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

Número de catálogo B3257942
Número CAS: 298181-76-7
Peso molecular: 162.23 g/mol
Clave InChI: UMAUGDNWWSJJFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine is a chemical compound . It is usually in the form of a white to pale yellow crystalline solid . It has high solubility in water and is a pharmacologically active compound .


Synthesis Analysis

The synthesis of this compound has been described in various patents and scientific articles . For instance, it has been used in the synthetic preparation of CGRP antagonist BMS-846372 via chemoselective and enantioselective reduction of cyclohepta[b]pyridine-5,9-dione .


Molecular Structure Analysis

The molecular structure of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine has been analyzed in several studies . It is a complex structure that includes a cyclohepta[b]pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine have been studied . For example, it has been used in the synthetic preparation of CGRP antagonist BMS-846372 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine have been analyzed . It is usually in the form of a white to pale yellow crystalline solid . It has high solubility in water .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Studies

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine has been a subject of interest in the field of organic synthesis and chemical studies. For instance, it has been used in the synthesis of various cycloheptapyridine derivatives. A notable example includes the conversion of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine into 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one via the N-oxide and the 9-hydroxy-derivative, which demonstrates its versatility in chemical transformations (Jones, Jones, & Robinson, 1973).

Pharmaceutical Research

In pharmaceutical research, compounds derived from 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine have shown promising biological activities. For example, certain derivatives exhibited significant anti-inflammatory activity in vivo, especially in rat carrageenan paw edema and rat developing adjuvant arthritis models (Calhoun et al., 1995). Another study discovered a novel antipeptic agent with this moiety, TY-11345, which outperformed omeprazole in inhibiting (H+ + K+)-ATPase and showed higher antisecretory potencies (Yamada, Goto, Shimanuki, & Narita, 1994).

Anticancer Research

The compound has also been explored in anticancer research. A study developed a synthetic methodology for substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine systems, demonstrating their potential as anticancer agents. The synthesized compounds showed promising cytotoxicity against various human cancer cell lines, including lung, breast, and colon cancer cells (Behbehani, Aryan, Dawood, & Ibrahim, 2020).

Safety and Hazards

The safety and hazards of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine are not explicitly mentioned in the search results .

Propiedades

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-6-2-1-4-8-5-3-7-12-10(8)9/h3,5,7,9H,1-2,4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAUGDNWWSJJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(C1)N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

Synthesis routes and methods

Procedure details

To a solution of the azide (23.18 g, 0.123 mol) in methanol (150 mL) was added Palladium, 10 wt. % on activated carbon (1.95 g) and the resultant mixture was hydrogenated at 40 psi on a Parr shaker. The mixture was vacuum filtered through celite and the cake was washed with methanol. The solvent was removed from the filtrate under reduced pressure and the oil obtained was distilled (Kugelrohr, bp 105-140° C. @ 0.2 Torr) to provide 17.56 g (88%) of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine as a pale yellow oil. 1H NMR (CDCl3) δ 1.23-1.37 (m, 1H), 1.43-1.57 (m, 1H), 1.78-2.10 (m, 6H) including 2.04 (s, 2H), 2.71-2.85 (m, 2H), 4.19 (dd, 1H, J=10.0, 1.5), 7.05 (dd, 1H, J=7.4, 4.9 Hz), 7.36 (d, 1H, J=5.9 Hz), 8.38 (d, 1H, J=4.9 Hz).
Name
azide
Quantity
23.18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 3
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 4
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 5
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 6
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.